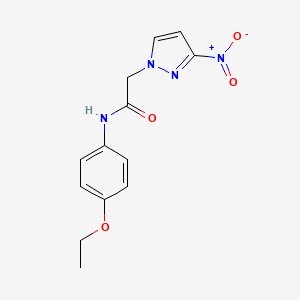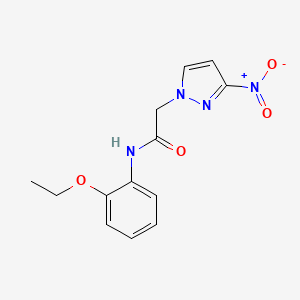
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of 4-ethoxyaniline: This can be achieved by the ethylation of aniline using ethyl bromide in the presence of a base such as potassium carbonate.
Nitration of pyrazole: The nitration of pyrazole can be carried out using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitropyrazole.
Acylation reaction: The final step involves the acylation of 4-ethoxyaniline with 3-nitro-1H-pyrazole-1-yl acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Sodium ethoxide (NaOEt) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction of the nitro group: This yields N-(4-ethoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Substitution of the ethoxy group: This can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving nitro and pyrazole-containing compounds.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring may engage in hydrogen bonding or π-π interactions with target proteins.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(3-nitro-1H-imidazol-1-yl)acetamide
Comparison: N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both an ethoxy group and a nitro-substituted pyrazole ring. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the ethoxy group may influence the compound’s solubility and membrane permeability, while the nitro group can participate in redox reactions that are crucial for its biological activity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-21-11-5-3-10(4-6-11)14-13(18)9-16-8-7-12(15-16)17(19)20/h3-8H,2,9H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQPAJGIOFXSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3747209.png)
![ethyl (3,5-dimethyl-4-{[(2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B3747214.png)
![3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3747219.png)
![2-[(7-chloroquinolin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B3747225.png)
![4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE](/img/structure/B3747228.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B3747231.png)
![3-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]PROPANOIC ACID](/img/structure/B3747235.png)
![N-BENZYL-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B3747238.png)
![ethyl 4-{[(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)carbothioyl]amino}benzoate](/img/structure/B3747239.png)
![1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole](/img/structure/B3747243.png)
![3-amino-6-methyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3747256.png)

![2-(3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3747294.png)

